molecular formula C17H11ClN2 B12526096 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole

Cat. No.: B12526096
M. Wt: 278.7 g/mol
InChI Key: WVYXVFOTRARSQS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are prominent in natural and synthetic products due to their biological and pharmaceutical importance. This compound features a pyridoindole core with a 4-chlorophenyl substituent, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole can be achieved through various methods, including the Fischer indole synthesis. This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid or sulfuric acid, or Lewis acids like boron trifluoride .

Industrial Production Methods

Industrial production of this compound may involve multi-step processes that ensure high yield and purity. One-pot, multi-component reactions are often employed to streamline the synthesis and reduce costs. For example, a Fischer indolisation followed by N-alkylation can be used to rapidly generate the desired indole product .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to interact with enzymes involved in glutathione metabolism, enhancing antioxidant defenses . Additionally, it may modulate neurotransmitter systems, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-9H-pyrido[3,4-b]indole
  • 1-(4-bromophenyl)-9H-pyrido[3,4-b]indole
  • 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole

Uniqueness

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C17H11ClN2

Molecular Weight

278.7 g/mol

IUPAC Name

1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C17H11ClN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H

InChI Key

WVYXVFOTRARSQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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